molecular formula C24H41CaO3S+ B12706132 Calcium octadecylbenzenesulphonate CAS No. 36250-83-6

Calcium octadecylbenzenesulphonate

Cat. No.: B12706132
CAS No.: 36250-83-6
M. Wt: 449.7 g/mol
InChI Key: PILSFGHZZRRCMA-UHFFFAOYSA-M
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Description

Calcium octadecylbenzenesulphonate is a chemical compound with the molecular formula C48H82CaO6S2. It is a type of calcium sulfonate salt, specifically derived from octadecylbenzenesulfonic acid. This compound is known for its surfactant properties, making it useful in various industrial applications, particularly as an emulsifier and detergent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of calcium octadecylbenzenesulphonate typically involves the neutralization of octadecylbenzenesulfonic acid with calcium hydroxide or calcium carbonate. The reaction is carried out in an aqueous medium, where the sulfonic acid reacts with the calcium source to form the calcium salt. The reaction conditions generally include maintaining a controlled temperature and pH to ensure complete neutralization and precipitation of the calcium salt.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the continuous addition of octadecylbenzenesulfonic acid to a reactor containing a calcium source, such as calcium hydroxide, under controlled conditions. The mixture is stirred and heated to facilitate the reaction. The resulting product is then filtered, washed, and dried to obtain the final this compound powder.

Chemical Reactions Analysis

Types of Reactions

Calcium octadecylbenzenesulphonate primarily undergoes substitution reactions due to the presence of the sulfonate group. It can also participate in acid-base reactions, given its ionic nature.

Common Reagents and Conditions

    Substitution Reactions: These reactions typically involve nucleophiles that can replace the sulfonate group. Common reagents include alkyl halides and other electrophiles.

    Acid-Base Reactions: The compound can react with strong acids or bases, leading to the formation of the corresponding sulfonic acid or calcium salt.

Major Products

The major products formed from these reactions depend on the specific reagents used. For example, in substitution reactions, the product would be a new sulfonate derivative, while in acid-base reactions, the products would be the corresponding sulfonic acid or calcium salt.

Scientific Research Applications

Calcium octadecylbenzenesulphonate has a wide range of applications in scientific research:

    Chemistry: It is used as a surfactant in various chemical reactions to enhance the solubility of reactants and stabilize emulsions.

    Biology: The compound is employed in the formulation of biological buffers and as a dispersing agent in biochemical assays.

    Medicine: It is investigated for its potential use in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs.

    Industry: this compound is widely used in the production of lubricants, detergents, and emulsifiers for various industrial processes.

Mechanism of Action

The mechanism of action of calcium octadecylbenzenesulphonate is primarily based on its surfactant properties. The compound reduces the surface tension between different phases, such as oil and water, by forming micelles. These micelles encapsulate hydrophobic molecules, allowing them to be dispersed in aqueous solutions. The molecular targets and pathways involved include interactions with lipid bilayers and proteins, facilitating the solubilization and stabilization of hydrophobic compounds.

Comparison with Similar Compounds

Similar Compounds

    Calcium dodecylbenzenesulphonate: Another calcium sulfonate salt with a shorter alkyl chain.

    Sodium dodecylbenzenesulphonate: A sodium salt of dodecylbenzenesulfonic acid, commonly used as a detergent.

    Calcium alkylbenzenesulphonate: A general category of calcium salts with varying alkyl chain lengths.

Uniqueness

Calcium octadecylbenzenesulphonate is unique due to its long alkyl chain, which enhances its surfactant properties compared to shorter-chain analogs. This makes it particularly effective in applications requiring strong emulsification and stabilization of hydrophobic compounds.

Properties

CAS No.

36250-83-6

Molecular Formula

C24H41CaO3S+

Molecular Weight

449.7 g/mol

IUPAC Name

calcium;2-octadecylbenzenesulfonate

InChI

InChI=1S/C24H42O3S.Ca/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-23-21-18-19-22-24(23)28(25,26)27;/h18-19,21-22H,2-17,20H2,1H3,(H,25,26,27);/q;+2/p-1

InChI Key

PILSFGHZZRRCMA-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)[O-].[Ca+2]

Origin of Product

United States

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